REACTION_SMILES
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[Br:12][c:13]1[c:14]([N+:20](=[O:21])[O-:22])[cH:15][c:16]([Br:19])[cH:17][cH:18]1.[C:3]([CH2:4][C:5](=[O:6])[O:7][CH3:8])(=[O:9])[O:10][CH3:11].[Cl-:23].[H-:1].[NH4+:24].[Na+:2]>>[C:3]([CH:4]([C:5](=[O:6])[O:7][CH3:8])[c:13]1[c:14]([N+:20](=[O:21])[O-:22])[cH:15][c:16]([Br:19])[cH:17][cH:18]1)(=[O:9])[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Br)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)C(C(=O)OC)c1ccc(Br)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |